1-[2-(Pentyloxy)ethoxy]pentane
Description
1-[2-(Pentyloxy)ethoxy]pentane is a symmetrical diether with the molecular formula C₁₂H₂₆O₂ and a molecular weight of 202.34 g/mol. Its structure consists of two pentyl chains connected via a central ethoxy bridge (-O-CH₂-CH₂-O-). This compound is characterized by its hydrophobic nature due to the long alkyl chains, balanced by the polar ether oxygen atoms, which confer moderate solubility in organic solvents.
Properties
CAS No. |
106003-55-8 |
|---|---|
Molecular Formula |
C12H26O2 |
Molecular Weight |
202.33 g/mol |
IUPAC Name |
1-(2-pentoxyethoxy)pentane |
InChI |
InChI=1S/C12H26O2/c1-3-5-7-9-13-11-12-14-10-8-6-4-2/h3-12H2,1-2H3 |
InChI Key |
LNVSOMKWPGPNOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCCOCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[2-(Pentyloxy)ethoxy]pentane can be synthesized through a Williamson ether synthesis reaction. This involves the reaction of an alkoxide ion with a primary alkyl halide. The general reaction scheme is as follows:
[ \text{R-O}^- + \text{R’-X} \rightarrow \text{R-O-R’} + \text{X}^- ]
In this case, the alkoxide ion is derived from pentanol, and the alkyl halide is 2-bromoethoxy pentane. The reaction is typically carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the alkoxide ion.
Industrial Production Methods
Industrial production of 1-[2-(Pentyloxy)ethoxy]pentane may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Pentyloxy)ethoxy]pentane can undergo various chemical reactions, including:
Oxidation: The ether linkage can be oxidized to form peroxides or other oxidative products.
Reduction: Reduction reactions can break the ether bond, yielding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ether oxygen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl^-, Br^-) or alkoxides (RO^-) can be used in substitution reactions.
Major Products Formed
Oxidation: Peroxides or aldehydes.
Reduction: Alcohols.
Substitution: New ethers or other substituted products.
Scientific Research Applications
1-[2-(Pentyloxy)ethoxy]pentane has various applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis.
Biology: Potential use in studying membrane permeability due to its amphiphilic nature.
Medicine: Investigated for its potential as a drug delivery agent due to its ability to solubilize hydrophobic compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[2-(Pentyloxy)ethoxy]pentane involves its interaction with molecular targets through its ether linkage. The compound can act as a solvent, facilitating the dissolution and transport of hydrophobic molecules. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it useful in various applications.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of 1-[2-(Pentyloxy)ethoxy]pentane and Analogs
Key Observations :
- Symmetry vs. Asymmetry : The symmetrical structure of 1-[2-(Pentyloxy)ethoxy]pentane distinguishes it from analogs like 2-(Pentyloxy)ethane-1-sulfonyl chloride, which has a reactive sulfonyl chloride group. This symmetry may enhance thermal stability compared to branched or functionalized analogs .
- Hydrophobicity: The two pentyl chains in the target compound likely increase hydrophobicity compared to compounds with polar substituents (e.g., hydroxyl or amino groups in ).
Physical and Chemical Properties
Table 2: Comparative Physical Properties
| Compound | Boiling Point (°C) | Solubility | Reactivity Profile |
|---|---|---|---|
| 1-[2-(Pentyloxy)ethoxy]pentane | ~250–270 (est.) | Low in water; high in organic solvents | Stable to bases; inert under mild conditions |
| 2-(Pentyloxy)ethane-1-sulfonyl chloride | >300 | Reacts with water | Hydrolyzes to sulfonic acid |
| 2-(2-Hydroxyethoxy)ethyl pentanoate | ~220–240 | Moderate in polar solvents | Prone to hydrolysis (ester cleavage) |
| 2-Methoxy-1-pentene | ~120–130 | Miscible with hydrocarbons | Reactive at double bond (electrophilic addition) |
Key Observations :
- Thermal Stability : The absence of reactive functional groups (e.g., esters, sulfonyl chlorides) in 1-[2-(Pentyloxy)ethoxy]pentane suggests higher thermal stability compared to .
- Solubility : The compound’s long alkyl chains likely reduce water solubility, aligning with trends observed in 2-(Pentyloxy)ethane-1-sulfonyl chloride .
- Reactivity : Unlike esters () or alkenes (), the target compound’s ether linkages are chemically inert under neutral conditions, making it suitable as a solvent or surfactant.
Key Observations :
- Industrial Utility: The target compound’s stability and hydrophobicity make it suitable for nonpolar solvent applications, contrasting with amino-substituted ethers () or esters (), which are more specialized.
- Biological Interactions: Unlike amino- or hydroxy-substituted analogs (), 1-[2-(Pentyloxy)ethoxy]pentane is unlikely to exhibit significant bioactivity due to its inertness.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
